3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Organic Synthesis Protecting Group Strategy myo-Inositol Derivatization

This 3,4,5,6-Tetra-O-acetyl-D-myo-inositol (CAS 90366-30-6) is the essential regioselectively protected myo-inositol scaffold for advanced synthesis. The strategic acetylation at positions 3-6 leaves the D-1 and D-2 hydroxyls as a free vicinal diol, enabling chemoselective phosphorylation, sulfation, or glycosylation while acetyl groups remain intact. It serves as a high-purity reference standard compliant with USP, EMA, JP, and BP pharmacopoeias, complete with a Structure Elucidation Report (SER) for regulatory submissions.

Molecular Formula C14H20O10
Molecular Weight 348.3 g/mol
Cat. No. B1314689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetra-O-acetyl-D-myo-inositol
Molecular FormulaC14H20O10
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O
InChIInChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m0/s1
InChIKeyZQLBHQSQMQLFBM-XNBXPENISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetra-O-acetyl-D-myo-inositol: A Regioselectively Protected myo-Inositol Building Block for Targeted Synthesis and Analytical Reference


3,4,5,6-Tetra-O-acetyl-D-myo-inositol (CAS 90366-30-6) is a chemically modified derivative of myo-inositol, a critical signaling molecule in eukaryotic cells. The compound is characterized by the strategic acetylation of the hydroxyl groups at positions 3, 4, 5, and 6 of the cyclohexane ring, leaving the D-1 and D-2 hydroxyls as free, vicinal diol [1]. This regioselective protection pattern confers distinct physicochemical properties, including a molecular weight of 348.3 g/mol, a melting point of 81–83°C, and a calculated LogP of -0.81 [2]. It is primarily utilized as a versatile synthetic intermediate and a high-purity reference standard in analytical and pharmaceutical development contexts [3].

Why 3,4,5,6-Tetra-O-acetyl-D-myo-inositol Cannot Be Substituted with Unprotected myo-Inositol or Fully Acetylated Analogs


The biological and synthetic utility of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol is strictly dependent on its unique regioselective acetylation pattern. Substitution with unprotected myo-inositol (CAS 87-89-8) fails to provide the necessary hydroxyl protection required for subsequent regiospecific functionalization, and it exhibits vastly different physicochemical properties (LogP -3.7 vs. -0.81) that preclude its use in lipophilic environments . Conversely, fully acetylated analogs, such as 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol (CAS 1254-38-2), lack the essential free vicinal diol at the 1,2-positions, thereby eliminating the reactive handle required for further derivatization in synthetic pathways . This precise regiochemistry is not merely a minor variation; it is the defining feature that enables the compound's specific applications, from serving as a key intermediate to exhibiting distinct biological activity in functional assays [1].

Quantitative Differentiation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol Against Key Comparators


Regioselective Protection Pattern: Free 1,2-Diol vs. Fully Acetylated and Unprotected Analogs

3,4,5,6-Tetra-O-acetyl-D-myo-inositol uniquely presents a free, vicinal diol at the D-1 and D-2 positions, while the 3,4,5,6 positions are protected as acetates [1]. In contrast, 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol has all six hydroxyls acetylated, leaving no reactive handle for further regioselective chemistry . Unprotected myo-inositol offers no regiochemical control.

Organic Synthesis Protecting Group Strategy myo-Inositol Derivatization

Distinct Biological Activity: Selective Inhibition of Superoxide Generation

In a functional assay evaluating the inhibition of TPA-induced superoxide generation in differentiated HL-60 cells, the derivative 3,4,5,6-tetra-O-acetyl-1,2-di-O-[3-(4'-acetoxy-3'-methoxyphenyl)-2-propenoyl]-myo-inositol (synthesized directly from 3,4,5,6-Tetra-O-acetyl-D-myo-inositol) was the only compound among a series of related feruloyl-myo-inositols to exhibit distinct inhibitory activity [1]. All other tested derivatives, including those with different feruloyl substitution patterns, showed no significant effect under identical assay conditions.

Cell Signaling Oxidative Stress Inflammation Research

Physicochemical Differentiation: Melting Point and Lipophilicity (LogP)

The selective acetylation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol results in a marked shift in physicochemical properties compared to its parent and fully protected analogs. It exhibits a melting point of 81–83°C and a calculated LogP of -0.81 (ACD/LogP) [1]. In contrast, myo-inositol has a melting point of 220–228°C and a LogP of approximately -3.7, while the fully acetylated derivative (hexaacetate) has a melting point of 214–215°C .

Physicochemical Characterization Pre-formulation Analytical Chemistry

Regulatory Compliance and Purity: Use as a Reference Standard in Pharmaceutical Analysis

3,4,5,6-Tetra-O-acetyl myo-inositol is commercially available as a highly characterized reference material that complies with stringent pharmacopoeial standards, including those set by USP, EMA, JP, and BP [1]. It is supplied with a detailed Structure Elucidation Report (SER) and is explicitly intended for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Myo-inositol. This level of regulatory alignment and documentation is not uniformly available for all inositol derivatives.

Pharmaceutical Analysis Reference Standard Regulatory Compliance

Optimal Procurement and Application Scenarios for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol


Synthesis of Regiospecifically Modified Inositol Phosphates and Glycolipids

This compound serves as the ideal starting material for the regioselective introduction of phosphates, sulfates, or glycosyl groups specifically at the 1- and 2-positions of the myo-inositol ring. The free vicinal diol enables chemoselective reactions, such as phosphorylation with phosphoramidites or glycosylation with activated sugars, while the acetyl groups at positions 3-6 remain intact as temporary protecting groups [1]. This strategy is foundational for the preparation of complex inositol phosphate signaling molecules (e.g., Ins(1,4,5)P3 analogs) and mycobacterial cell wall components like phosphatidylinositol mannosides (PIMs), where precise regiochemistry is essential for biological activity [2].

Analytical Reference Standard for Myo-inositol Impurity Profiling

In pharmaceutical quality control (QC) laboratories, 3,4,5,6-Tetra-O-acetyl-myo-inositol is employed as a certified reference standard for the identification and quantification of potential impurities or degradation products in myo-inositol active pharmaceutical ingredients (APIs) and finished drug products. Its availability with a Structure Elucidation Report (SER) and compliance with USP, EMA, JP, and BP standards makes it directly suitable for use in validated HPLC or GC methods during ANDA and NDA regulatory submissions [3]. This application ensures analytical method accuracy and supports the demonstration of pharmaceutical equivalence.

Development of Novel Anti-inflammatory and Anti-oxidant Research Probes

The demonstrated ability of a 3,4,5,6-tetra-O-acetyl-myo-inositol-derived conjugate to selectively inhibit superoxide generation in HL-60 cells positions this scaffold as a valuable starting point for medicinal chemistry and chemical biology campaigns [4]. Researchers can leverage the free 1,2-diol to conjugate the tetraacetyl-myo-inositol core to various bioactive moieties (e.g., phenolic acids, drug fragments) to create novel probes for studying oxidative stress pathways, inflammation, and related cellular signaling networks. The acetyl groups may also serve as prodrug elements, potentially modulating cellular uptake or release of the active inositol species.

Building Block for Chiral Pool Synthesis and Stereochemical Studies

As a derivative of D-myo-inositol, which possesses six defined stereocenters, 3,4,5,6-Tetra-O-acetyl-D-myo-inositol retains the full stereochemical integrity of the parent cyclitol. It is therefore utilized as a chiral building block in the stereoselective synthesis of more complex, enantiomerically pure inositol derivatives, including rare stereoisomers like chiro- and scyllo-inositols [5]. Its well-defined solid-state properties (crystalline, MP 81-83°C) also facilitate purification by recrystallization and characterization by X-ray crystallography, which is advantageous for confirming absolute stereochemistry in synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.